2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core, a pyridin-2-ylmethyl group, and a 3-acetamidophenylcarbamoyl moiety linked via a sulfanyl bridge. The pyridylmethyl group may enhance solubility and membrane permeability, while the acetamidophenylcarbamoyl side chain could influence target binding specificity.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14(27)24-15-6-4-7-16(9-15)25-20(29)13-31-21-26-18(12-30-21)10-19(28)23-11-17-5-2-3-8-22-17/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYVVBFEPRQGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Acetamide Group: The acetamide group can be formed by reacting aniline derivatives with acetic anhydride under mild conditions.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates through a thiol-ene reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and pyridine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity , including effects against bacteria, fungi, and viruses. Studies indicate that it exhibits potential as an antibacterial agent , particularly against strains like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring and the presence of electron-withdrawing groups enhance its efficacy.
Anticancer Effects
Research has shown that this compound possesses anticancer properties , with notable activity against various cancer cell lines. For instance, in vitro studies indicated that derivatives of this compound can inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutics . The mechanism of action is believed to involve the modulation of key signaling pathways associated with tumor growth and survival.
Anti-inflammatory Activities
The compound has also been investigated for its anti-inflammatory effects . It appears to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in 2022, researchers synthesized various thiazole-pyridine hybrids and evaluated their anticancer activity against several human cancer cell lines. One derivative exhibited superior efficacy against MCF-7 cells with an IC50 value of 5.71 μM, outperforming traditional chemotherapy agents like 5-fluorouracil .
Case Study 2: Antimicrobial Efficacy
A recent investigation highlighted the antibacterial properties of thiazole derivatives related to this compound. The study found that certain modifications led to enhanced activity against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide likely involves interactions with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Anti-Exudative Activity of Selected Acetamides
Thiazole- and Pyrimidine-Based Derivatives
Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () share structural similarities, such as sulfanyl linkages and pyridine/pyrimidine groups. These derivatives are synthesized as intermediates for bioactive molecules, with crystallographic data revealing stable conformations conducive to drug design .
Anticancer and Ferroptosis-Inducing Potential
emphasizes ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC). Thiazole derivatives, such as those with sulfamoylphenyl groups (e.g., ), demonstrate selective cytotoxicity in OSCC cells . The target compound’s thiazole core and acetamide side chain could facilitate similar pro-ferroptotic mechanisms, though empirical validation is required.
Table 2: Structural Features Influencing Bioactivity
Physicochemical and Pharmacokinetic Considerations
The pyridylmethyl group in the target compound may improve solubility compared to bulkier analogues like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (), which features a pyrazolone ring linked to a methylsulfanylphenyl group .
Biological Activity
The compound 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of the compound features a thiazole ring, an acetamidophenyl group, and a pyridinyl moiety. These structural components contribute to its biological activity through various mechanisms of action.
| Component | Description |
|---|---|
| Thiazole Ring | Known for diverse biological activities and reactivity. |
| Acetamidophenyl Group | Enhances binding affinity to biological targets. |
| Pyridinyl Moiety | Influences pharmacokinetic properties. |
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The thiazole ring can modulate the activity of these targets, leading to various biological effects. Additionally, the presence of functional groups enhances its binding affinity and overall efficacy.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Antifungal Activity
The compound also displays antifungal properties, particularly against drug-resistant strains of Candida species. Research indicates that it has a higher efficacy than traditional antifungal agents like fluconazole .
Antiviral Activity
Preliminary investigations suggest potential antiviral effects; however, further studies are required to elucidate specific viral targets and mechanisms .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. For instance, it significantly decreased the viability of Caco-2 colorectal cancer cells, indicating potent anticancer effects . The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance anticancer activity .
Anti-inflammatory Activity
Additionally, the compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, although detailed mechanisms are still under investigation .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria .
- Anticancer Evaluation : In vitro studies demonstrated that the compound reduced cell viability in Caco-2 cells by approximately 39.8%, indicating significant anticancer potential compared to untreated controls (p < 0.001) .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:
- Coupling reactions to introduce the pyridinylmethyl and acetamidophenylcarbamoyl groups .
- Solvent selection : Dimethylformamide (DMF) or acetonitrile improves solubility and reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. What spectroscopic techniques are employed to confirm structural integrity and purity?
A combination of methods is used:
| Technique | Parameters | Key Findings |
|---|---|---|
| NMR | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ | Confirms sulfanyl-thiazole linkage . |
| IR | 1650–1700 cm⁻¹ (C=O stretch) | Validates acetamide and carbamoyl groups . |
| Mass Spectrometry | ESI-MS (positive mode) | Molecular ion peak at m/z ~550 . |
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer : MTT assay against HeLa or MCF-7 cell lines .
- Antimicrobial : Broth microdilution (MIC determination) for E. coli and S. aureus .
- Enzyme inhibition : Kinase or protease assays to explore mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. anticonvulsant activity)?
- Dose-response studies : Test across a wider concentration range (nM–µM) to identify therapeutic windows .
- Target profiling : Use kinome-wide screening or molecular docking to identify off-target interactions .
- Metabolic stability assays : Liver microsome studies to rule out metabolite-driven effects .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug modification : Introduce phosphate esters at the acetamide group .
- Nanocarrier systems : Liposomal encapsulation enhances plasma half-life .
- Co-crystallization : Optimize crystal packing using solvents like ethanol/water mixtures (see crystallography data in ).
Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?
- Flow chemistry : Continuous flow reactors reduce side reactions and improve yield (>80%) .
- Catalyst screening : Pd/C or CuI accelerates coupling steps .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Q. How do structural variations (e.g., pyridin-2-yl vs. pyridin-3-yl) impact pharmacological properties?
- SAR studies : Pyridin-2-yl enhances π-π stacking with kinase ATP pockets, increasing potency .
- Electrostatic potential maps : DFT calculations reveal charge distribution differences affecting solubility .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
- Cell line specificity : Variability in membrane transporters (e.g., ABCB1 expression) affects uptake .
- Assay conditions : Serum concentration in culture media may sequester the compound .
- Redox interference : Thiazole-mediated ROS generation can artifactually elevate cytotoxicity .
Q. How can crystallographic data clarify discrepancies in proposed tautomeric forms?
- Single-crystal X-ray diffraction : Resolves ambiguity between thione and thiol tautomers (e.g., bond lengths: C=S ~1.68 Å vs. C-SH ~1.82 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions influencing stability .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Thiazole formation | Thiourea + α-bromoacetophenone, 70°C, DMF | 65 | 92 | |
| Sulfanyl coupling | NaH, THF, RT, 12 hr | 78 | 95 | |
| Final purification | Silica gel (CH₂Cl₂:MeOH 9:1) | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
